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Diethyl 2-oxosuccinate,sodium salt

Cat. No.: B13957797
M. Wt: 211.17 g/mol
InChI Key: QOVPDFNTAORTRI-UHFFFAOYSA-N
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Description

Significance and Research Context in Organic Chemistry

The significance of diethyl 2-oxosuccinate, sodium salt in modern organic chemistry lies in its role as a versatile C4 building block. Its ability to participate in a variety of chemical transformations makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds. mdpi.comsigmaaldrich.com These heterocyclic structures are scaffolds for many biologically active molecules, placing diethyl 2-oxosuccinate, sodium salt as a key intermediate in the development of new pharmaceutical agents and other functional materials. google.com

In recent research, the compound has been utilized in one-pot multicomponent reactions, a field of green chemistry that aims for efficiency by combining multiple reaction steps without isolating intermediates. For instance, it is a key reactant in the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, which are of interest in medicinal chemistry. sigmaaldrich.com Furthermore, it reacts with various aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines. sigmaaldrich.comsigmaaldrich.com Its reaction with 2-nitro-4-fluoro-phenylazide (B1639185) to produce 2-nitro-4-fluoro triazole diesters further showcases its utility in constructing varied heterocyclic systems. sigmaaldrich.comsigmaaldrich.com The compound is also used in the synthesis of pyrrole (B145914) derivatives through three-component reactions under microwave irradiation, highlighting its adaptability to modern synthetic techniques. researchgate.net

Historical Academic Milestones and Early Synthetic Utility

The synthetic roots of diethyl 2-oxosuccinate, sodium salt are deeply embedded in the history of organic chemistry, specifically in the development of the Claisen condensation. This carbon-carbon bond-forming reaction, first described by J. Geuther in 1863 and later generalized by Ludwig Claisen in 1887, is the cornerstone of its synthesis. masterorganicchemistry.com The reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.comnumberanalytics.com

The specific application of this reaction to produce alkali metal derivatives of dialkyl oxalacetates was significant enough to be the subject of a United States patent in 1934 (U.S. Pat. No. 1,948,201). google.com This early patent underscores the long-recognized industrial and academic importance of this class of compounds. A later patent from 1990 (US4902819A) further refined the process for the preparation of sodium diethyl oxalacetate (B90230), emphasizing a method that yields a more easily separable and purifiable product by adding sodium ethoxide to a mixture of diethyl oxalate (B1200264) and ethyl acetate (B1210297). google.com This continuous refinement of its synthesis highlights its sustained importance as a key synthetic intermediate for various applications, including the manufacturing of dyes and medicinal products. google.comchemicalbook.com

Chemical and Physical Properties

PropertyValue
Chemical Formula C₈H₁₁NaO₅
Molecular Weight 210.16 g/mol nih.gov
Appearance Beige to light orange crystalline powder chemicalbook.com
Melting Point 188-190 °C chemicalbook.com
Solubility Slightly soluble in water chemicalbook.com
Synonyms Diethyl sodium oxalacetate, Sodium diethyl oxalacetate, Diethyl oxaloacetate, monosodium salt, Sodium diethyl oxobutanedioate google.comchemicalbook.comnih.gov

Spectroscopic Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12NaO5 B13957797 Diethyl 2-oxosuccinate,sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12NaO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h3-5H2,1-2H3;

InChI Key

QOVPDFNTAORTRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(=O)OCC.[Na]

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 Oxosuccinate, Sodium Salt

Classical Approaches to Sodium Diethyl Oxalacetate (B90230) Formation

The traditional and most common method for synthesizing sodium diethyl oxalacetate is through the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.orgmasterorganicchemistry.com

Claisen Condensation as a Primary Synthetic Route

The Claisen condensation involves the reaction between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base. libretexts.org In the synthesis of diethyl 2-oxosuccinate, sodium salt, the reaction is a mixed Claisen condensation. This specific type of Claisen condensation is most effective when one of the ester reactants does not possess α-hydrogens and therefore cannot form an enolate ion itself, preventing self-condensation and leading to a more specific product. libretexts.orgopenstax.org

The mechanism begins with the deprotonation of an ester containing an α-hydrogen by a strong base to form a nucleophilic enolate. youtube.com This enolate then attacks the carbonyl carbon of the second ester. The subsequent collapse of the tetrahedral intermediate results in the elimination of an alkoxide group, forming a β-keto ester. oregonstate.edupressbooks.pub The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which has a highly acidic proton between the two carbonyl groups. youtube.com

Precursor Materials and Reaction Conditions

The synthesis of sodium diethyl oxalacetate typically utilizes diethyl oxalate (B1200264) and ethyl acetate (B1210297) as the primary precursor materials. google.com Diethyl oxalate serves as the acceptor ester because it lacks α-hydrogens. libretexts.orgopenstax.org Ethyl acetate, possessing acidic α-hydrogens, acts as the donor and forms the enolate. libretexts.orgopenstax.org

Sodium ethoxide is the conventional strong base used in this reaction. google.comorganic-chemistry.org It is often prepared by dissolving metallic sodium in absolute ethanol (B145695). mdpi.com The selection of the base is crucial; using the sodium salt of the alcohol corresponding to the ester's alkoxy group (in this case, ethoxide for ethyl esters) prevents transesterification, a potential side reaction. oregonstate.edu

The reaction conditions are critical for achieving good yields and a manageable reaction process. Key parameters include:

Temperature: The initial reaction is typically carried out at low temperatures, often between 0°C and 15°C, to control the exothermic condensation. google.com

Reaction Time: The mixture is stirred for several hours at a low temperature to ensure the completion of the initial condensation. google.com

Heating: Following the initial cold cycle, the reaction mixture is often heated to a higher temperature, for example, 70°C to 80°C, to complete the condensation and facilitate deprotonation. google.com

A summary of typical precursor materials and their roles is presented below:

Precursor MaterialRole in the Reaction
Diethyl oxalateElectrophilic acceptor ester (no α-hydrogens) libretexts.orgopenstax.org
Ethyl acetateNucleophilic donor ester (forms enolate) libretexts.orgopenstax.org
Sodium ethoxideStrong base to facilitate enolate formation google.comorganic-chemistry.org
EthanolSolvent and reactant for preparing sodium ethoxide google.commdpi.com

Advanced and Optimized Synthesis Protocols

While the classical Claisen condensation is effective, research has focused on improving the efficiency, scalability, and environmental friendliness of the synthesis of sodium diethyl oxalacetate.

Strategies for Enhanced Efficiency and Scalability

A significant challenge in the traditional synthesis of sodium diethyl oxalacetate is the physical nature of the product mixture. When diethyl oxalate and ethyl acetate are added to the sodium ethoxide solution, the resulting product can solidify in the reactor, making it difficult to handle and filter. google.com This issue hinders the scalability of the process for industrial production.

To address this, procedural modifications have been developed. A key innovation involves reversing the order of addition of the reactants. google.com Instead of adding the esters to the base, a solution of sodium ethoxide is added to a mixture of diethyl oxalate and ethyl acetate. google.com This "procedural inversion" results in a free-flowing sodium salt that is easier to separate and purify, overcoming the handling problems associated with the older method. google.com This improved process eliminates the time-consuming and costly methods previously required, making it more suitable for large-scale production. google.com

Procedural Inversions and Their Impact on Yield

The inversion of reactant addition has been shown to significantly improve the practical yield and manageability of the synthesis. google.com By adding the sodium ethoxide solution to the ester mixture, the reaction proceeds smoothly, avoiding the formation of a solid mass. google.com The reaction is still typically conducted at low temperatures (e.g., 5°C to 15°C) for several hours, followed by a heating step to around 75°C to ensure complete reaction. google.com This optimized procedure leads to a product that can be easily filtered and recovered. google.com

The table below outlines a comparison of the classical and optimized procedures:

ParameterClassical ProcedureOptimized Procedure (Procedural Inversion)
Reactant Addition Diethyl oxalate and ethyl acetate added to sodium ethoxide google.comSodium ethoxide solution added to a mixture of diethyl oxalate and ethyl acetate google.com
Product Consistency Can form a solid, difficult-to-handle mass google.comForms a free-flowing, easily separable salt google.com
Scalability Poor due to handling issues google.comImproved for production-scale synthesis google.com
Filtration Difficult and time-consuming google.comStraightforward and efficient google.com

Green Chemistry Principles in Synthesis Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov While specific, detailed research on applying a wide range of green chemistry techniques to the synthesis of diethyl 2-oxosuccinate, sodium salt is not extensively documented in the provided search results, the optimized procedure involving procedural inversion aligns with some of these principles. By improving the efficiency and reducing handling problems, the optimized method likely leads to less waste and a more energy-efficient process, which are core tenets of green chemistry. google.com

Further application of green chemistry to this synthesis could involve exploring:

Alternative Solvents: Investigating the use of more environmentally benign solvents than traditional options.

Catalysis: Developing catalytic methods that could reduce the need for stoichiometric amounts of base.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for instance, through the use of microwave irradiation, which has been shown to accelerate other organic reactions. mdpi.comnih.govresearchgate.net

Fundamental Chemical Reactivity and Tautomeric Considerations

Keto-Enol Equilibrium Dynamics of 2-Oxosuccinate Esters

For simple carbonyl compounds, the keto-enol equilibrium typically favors the keto form. libretexts.org However, in the case of 2-oxosuccinate esters, the equilibrium is significantly shifted towards the enol form. researchgate.net This preference is attributed to the stabilization of the enol tautomer through intramolecular hydrogen bonding and conjugation. libretexts.org

The general transformation from the keto to the enol form involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. libretexts.org This process is catalyzed by both acids and bases. oregonstate.edu

Spectroscopic methods are invaluable for elucidating the tautomeric equilibrium of 2-oxosuccinate esters. In solution, a full range of spectroscopic techniques, including UV, IR, ¹H NMR, and ¹³C NMR, have demonstrated that the keto-enol equilibrium is strongly shifted towards the enol form. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of diethyl 2-cyano-3-oxosuccinate, a related compound, shows a characteristic signal for the enolic hydroxyl proton at approximately 13.6 ppm. researchgate.net The presence of a single set of signals for the ethyl groups further supports the predominance of one tautomeric form in solution. researchgate.net

¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum of diethyl 2-cyano-3-oxosuccinate reveals only the signals corresponding to the enol form. researchgate.net

IR Spectroscopy: Infrared spectroscopy provides further evidence for the enol form. A broad absorption band observed in the region of 2500–3300 cm⁻¹ is characteristic of the acidic enol O-H group. researchgate.net

UV Spectroscopy: Ultraviolet spectroscopy can also be employed to study the tautomeric equilibrium, with the different electronic transitions of the keto and enol forms giving rise to distinct absorption bands.

The following table summarizes the key spectroscopic data for the enol form of a related 2-oxosuccinate ester:

Spectroscopic TechniqueKey ObservationInterpretation
¹H NMR Singlet at ~13.6 ppmEnolic OH proton researchgate.net
¹³C NMR Single set of signalsPredominance of the enol form researchgate.net
IR Broad band at 2500-3300 cm⁻¹Acidic enol OH group researchgate.net

X-ray crystallography has been instrumental in definitively confirming the solid-state structure of 2-oxosuccinate esters. Studies on simple 2-oxosuccinates have consistently shown that only the enol form is present in the crystal lattice. researchgate.net For instance, the crystal structure of diethyl 2-cyano-3-oxosuccinate reveals specific bond lengths that are characteristic of the enol tautomer, such as a C=C bond length of 1.341 Å and a C-O bond length of 1.322 Å for the enolic hydroxyl group. researchgate.net

The molecules in the crystal are organized in stacks of hydrogen-bonded dimers. researchgate.net This arrangement is a recurring motif in the solid-state structures of these compounds.

In the crystalline state, the enol forms of 2-oxosuccinate esters engage in extensive hydrogen bonding, leading to the formation of dimers. researchgate.netresearchgate.net These dimers are characterized by both intramolecular and intermolecular hydrogen bonds. researchgate.net The intermolecular hydrogen bonds create a robust network that stabilizes the crystal lattice. nih.gov

The formation of these hydrogen-bonded dimers is a key feature of the supramolecular chemistry of 2-oxosuccinate esters. researchgate.net The specific patterns of hydrogen bonding can vary, but they often result in well-defined and stable dimeric structures. nih.govresearchgate.net

Influences on Reactivity Profiles

The reactivity of diethyl 2-oxosuccinate is governed by several factors that influence the selectivity of its transformations.

The stereochemistry of reactions involving 2-oxosuccinate esters is a critical aspect. For example, the enzymatic reduction of diethyl 2-methyl-3-oxosuccinate is a stereospecific process. The enzyme diethyl 2-methyl-3-oxosuccinate reductase catalyzes the formation of diethyl (2R,3R)-2-methyl-3-hydroxysuccinate. wikipedia.org This highlights the importance of controlling the stereochemical outcome in synthetic applications.

For instance, the choice of reaction conditions and reagents can direct the reaction to occur preferentially at one carbonyl group over the others. Understanding and controlling these selectivity issues is crucial for the successful application of diethyl 2-oxosuccinate in the synthesis of complex molecules. slideshare.net

Applications in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Systems

The generation of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Diethyl 2-oxosuccinate serves as a readily available and reactive starting material for building a variety of nitrogen- and oxygen-containing ring systems.

The dicarbonyl nature of diethyl 2-oxosuccinate makes it an ideal partner for reactions with binucleophiles, such as those containing nitrogen, leading to the efficient formation of various nitrogen-containing heterocycles.

The pyrrole (B145914) ring is a fundamental structural motif in a vast number of natural products and pharmaceuticals. The Knorr pyrrole synthesis is a classic and widely used method for creating substituted pyrroles. wikipedia.org This reaction typically involves the condensation of an α-amino-ketone with a β-ketoester in the presence of an acid catalyst. wikipedia.org

Diethyl 2-oxosuccinate, as a quintessential β-ketoester, is a suitable substrate for this transformation. In the Knorr synthesis, the requisite α-amino-ketone is often prepared in situ from a second equivalent of the β-ketoester. The process begins with nitrosation of the ketoester, followed by reduction (commonly with zinc dust in acetic acid) to form the unstable α-amino-ketone, which is immediately trapped by the other equivalent of the β-ketoester. wikipedia.org The subsequent reaction cascade, involving imine and enamine formation followed by cyclization and dehydration, yields the highly substituted pyrrole ring. wikipedia.org While specific examples starting directly from diethyl 2-oxosuccinate are specialized, its chemical nature aligns perfectly with the requirements of this powerful ring-forming strategy. Functionalized pyrrolidines, the saturated analogues of pyrroles, can be accessed through the reduction of these pyrrole products or via alternative pathways like 1,3-dipolar cycloadditions where the succinate (B1194679) backbone can be incorporated in multi-step sequences. mdpi.com

Pyrazolone (B3327878) Derivatives: The reaction between a β-ketoester and a hydrazine (B178648) is a fundamental and highly efficient method for the synthesis of pyrazolones, a class of compounds with significant pharmacological applications. jmchemsci.comscielo.br This reaction, a variation of the Knorr pyrazole (B372694) synthesis, proceeds via condensation of the hydrazine with the ketone carbonyl of diethyl 2-oxosuccinate, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of the pyrazolone ring. jk-sci.comslideshare.netyoutube.com

The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring. Microwave-assisted, solvent-free conditions have been shown to accelerate this reaction, providing a green and straightforward one-pot approach to a variety of pyrazolone derivatives with high regioselectivity. scielo.br The resulting pyrazolone from diethyl 2-oxosuccinate is highly functionalized with an ester group, which can be further modified, making it a versatile intermediate.

Table 1: Synthesis of Pyrazolone Derivatives from β-Ketoesters and Hydrazines
β-KetoesterHydrazineConditionsProduct ClassReference(s)
Diethyl 2-oxosuccinateHydrazine hydrateAcid or base catalysis5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester jk-sci.com, slideshare.net
Ethyl acetoacetatePhenyl hydrazineAcid catalysis1-Phenyl-3-methyl-5-pyrazolone
General β-ketoesterSubstituted hydrazineMicrowave, solvent-freeSubstituted pyrazolones scielo.br

Pyridazine (B1198779) Derivatives: Pyridazines and their fused-ring analogues are important heterocyclic scaffolds in medicinal chemistry. nih.gov The synthesis of the pyridazine ring often relies on the condensation of a 1,4-dicarbonyl compound with hydrazine. google.com Diethyl 2-oxosuccinate, with its 1,3-dicarbonyl system, can be readily converted into precursors for pyridazine synthesis. For instance, condensation reactions with active methylene (B1212753) compounds can extend the carbon chain, setting up the required 1,4-dicarbonyl relationship for subsequent cyclization with hydrazine. organic-chemistry.org Alternatively, reaction of diethyl oxalate (B1200264) (a related dicarbonyl compound) with ketones followed by treatment with hydrazine has been shown to produce fused pyridazine systems, demonstrating the utility of the core dicarbonyl motif in constructing these six-membered heterocycles. researchgate.net

Isoxazole Systems: Isoxazoles are another class of five-membered heterocycles prevalent in bioactive molecules. A primary route to their synthesis involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.govnih.govmisuratau.edu.ly Diethyl 2-oxosuccinate, as a 1,3-dicarbonyl equivalent, readily undergoes condensation with hydroxylamine hydrochloride. nih.gov The reaction typically proceeds through the formation of an oxime intermediate at the ketone carbonyl, followed by intramolecular cyclization onto the ester group to furnish the isoxazol-5-one ring system. mdpi.com This method provides a direct pathway to isoxazoles functionalized with an ester group, which is available for subsequent chemical elaboration. Three-component reactions involving a β-ketoester like diethyl 2-oxosuccinate, hydroxylamine, and various aldehydes have also been developed to produce a diverse range of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com

Table 2: Synthesis of Isoxazole Derivatives
Dicarbonyl SourceReagentsConditionsProduct ClassReference(s)
Diethyl oxalate + Acetophenone1. NaOEt2. NH₂OH·HClReflux5-Aryl-isoxazole-3-carboxylic acid ethyl esters nih.gov
Ethyl acetoacetateNH₂OH·HCl, AldehydCatalyst, RT3,4-Disubstituted isoxazol-5(4H)-ones mdpi.com
1,3-DiketoneNH₂OH·HClAlkaline medium3,5-Disubstituted isoxazoles nih.gov

Triazole Fused Systems: The 1,2,3-triazole ring is famously constructed via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," which involves the reaction of an azide (B81097) with a terminal alkyne. researchgate.netnih.govorganic-chemistry.org While diethyl 2-oxosuccinate does not inherently contain an azide or alkyne, its ester functionalities serve as handles for the introduction of these groups. For example, one of the ester groups could be reduced to an alcohol, converted to a leaving group (e.g., tosylate or mesylate), and then displaced with sodium azide to install the necessary azide functionality. The other ester could be similarly manipulated to introduce an alkyne, preparing the molecule for an intramolecular cycloaddition to form a triazole-fused lactone. This highlights the role of diethyl 2-oxosuccinate as a versatile scaffold that can be tailored for participation in powerful bond-forming reactions like the Huisgen cycloaddition. nih.gov

Formation of Complex Spirocyclic Architectures

Spirocycles, molecules containing two rings connected by a single atom, are of great interest due to their unique three-dimensional structures and presence in many natural products. nih.gov The synthesis of these complex architectures often poses a significant challenge. Diethyl 2-oxosuccinate can serve as a valuable starting point for the construction of spirocyclic systems, typically through a multi-step approach.

A common strategy involves first using the succinate to build a heterocyclic ring, which then acts as a key intermediate in a subsequent cyclization to form the spiro center. For example, a pyrazolone synthesized from diethyl 2-oxosuccinate and a hydrazine can be utilized in further reactions. scielo.br This pyrazolone intermediate, which contains an active methylene group, can undergo a Knoevenagel condensation with an aldehyde, followed by a Michael addition and subsequent cyclization—a domino reaction sequence—to generate complex spiro compounds. nih.govrsc.org This approach leverages the initial heterocycle formation to create a scaffold primed for the stereocontrolled construction of the spirocyclic core.

Role as a Key Intermediate and Chiral Building Block

Beyond its direct use in heterocycle synthesis, diethyl 2-oxosuccinate is a crucial intermediate that can be transformed into other valuable synthetic precursors. Its ability to be converted into an enantiomerically pure molecule makes it a significant chiral building block for asymmetric synthesis.

The enantioselective reduction of the ketone in diethyl 2-oxosuccinate provides access to chiral hydroxy-succinate derivatives. Specifically, the reduction of diethyl 2-oxohexanedioate (an analogue) using baker's yeast has been shown to produce (-)-(2S)-diethyl 2-hydroxyhexanedioate with high enantioselectivity. This chiral hydroxy diester is a valuable synthon for the synthesis of chiral δ-lactones and has been used as a precursor for the leukotriene LTB4. This transformation demonstrates how a simple, achiral starting material like diethyl 2-oxosuccinate can be a gateway to complex, enantiomerically pure molecules, which are of paramount importance in the development of new pharmaceuticals.

Precursor in Asymmetric Synthesis of Chiral Compounds

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. While diethyl 2-oxosuccinate is an achiral molecule, its prochiral center offers the potential for conversion into chiral products through asymmetric synthesis. This typically involves the use of chiral catalysts or auxiliaries that can control the stereochemical outcome of a reaction.

Although diethyl 2-oxosuccinate, sodium salt is a logical starting material for creating chiral molecules such as substituted succinic acid derivatives, which are important motifs in many biologically active compounds, specific and widely documented examples of its direct use as a precursor in asymmetric synthesis are not extensively reported in the readily available scientific literature. However, the general principles of asymmetric catalysis, such as the enantioselective hydrogenation of the ketone or the enolate, suggest its significant potential in this area. Future research may yet uncover specific catalytic systems that effectively utilize this compound for the synthesis of valuable chiral building blocks.

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Diethyl 2-oxosuccinate, sodium salt has proven to be an effective substrate in such reactions.

A notable example is its participation in a three-component reaction with amines and aromatic aldehydes to furnish highly substituted pyrrole derivatives. researchgate.net In this process, which can be conveniently carried out under microwave irradiation, the sodium salt of diethyl oxaloacetate (a synonym for diethyl 2-oxosuccinate, sodium salt) acts as the central scaffold upon which the other components assemble. researchgate.net The reaction proceeds through a cascade of condensation and cyclization steps, leading to the formation of the pyrrole ring, a common heterocyclic core in many pharmaceuticals and natural products. researchgate.net The ability to generate such complex structures in a single pot highlights the utility of diethyl 2-oxosuccinate, sodium salt as a powerful tool in diversity-oriented synthesis. researchgate.net

Functionalization and Derivatization Strategies

The reactivity of diethyl 2-oxosuccinate, sodium salt is dominated by its enolate character and the presence of two electrophilic carbonyl groups. These features allow for a wide array of functionalization and derivatization reactions, enabling the synthesis of a broad spectrum of more complex molecules.

Alkylation and Acylation Reactions

The sodium salt of diethyl 2-oxosuccinate is an enolate, a potent nucleophile that can react with various electrophiles. Alkylation and acylation reactions at the α-carbon are fundamental transformations for forming new carbon-carbon and carbon-heteroatom bonds. The enolate of diethyl 2-oxosuccinate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). ic.ac.ukresearchgate.net

Research has shown that for salts of diethyl oxalacetate (B90230), O-alkylation is often the predominant pathway when reacted with alkyl halides. researchgate.net The outcome of the C- vs. O-alkylation is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent. ic.ac.uk Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation. reddit.com The use of polar aprotic solvents can also promote O-alkylation. ic.ac.uk This predictable reactivity allows for the selective synthesis of either enol ethers or α-substituted β-keto esters, both of which are valuable synthetic intermediates.

Table 1: Factors Influencing C- vs. O-Alkylation of Enolates

FactorFavors C-AlkylationFavors O-Alkylation
Electrophile Soft (e.g., R-I, R-Br)Hard (e.g., R-OTf, R-Cl)
Solvent Protic or non-polarPolar aprotic (e.g., DMF, DMSO)
Counter-ion Small, covalent character (e.g., Li+)Large, ionic character (e.g., K+)

Condensation and Cyclization Reactions in Complex Molecule Synthesis

The dicarbonyl nature of diethyl 2-oxosuccinate, sodium salt makes it an excellent substrate for condensation and cyclization reactions, particularly for the synthesis of heterocyclic compounds. These reactions typically involve the reaction of the diketone moiety with a dinucleophile, leading to the formation of a new ring system.

A classic example is the Paal-Knorr type synthesis of pyridazines. The reaction of diethyl 2-oxosuccinate with hydrazine or its derivatives leads to a condensation reaction, followed by cyclization and dehydration to afford the corresponding pyridazinone derivatives. These six-membered aromatic heterocycles are prevalent in medicinal chemistry.

Furthermore, as mentioned in the context of MCRs, diethyl 2-oxosuccinate, sodium salt is a key starting material for the synthesis of substituted pyrroles. researchgate.net The initial condensation with an amine and an aldehyde sets the stage for an intramolecular cyclization to form the five-membered pyrrole ring. researchgate.net The versatility of this compound as a building block for heterocycles underscores its importance in the synthesis of complex molecules with potential biological activity.

Mechanistic Investigations of Diethyl 2 Oxosuccinate, Sodium Salt Transformations

Elucidation of Reaction Pathways and Transition States

The transformations of diethyl 2-oxosuccinate, sodium salt, are fundamentally governed by the reactivity of its enolate form. The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-proton, facilitating the formation of a resonance-stabilized enolate under basic conditions. masterorganicchemistry.com This enolate is a key intermediate in many of the compound's characteristic reactions, such as condensations and alkylations.

A prominent reaction pathway for β-keto esters like diethyl 2-oxosuccinate is the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active hydrogen compound, such as the enolate of diethyl 2-oxosuccinate, to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgpw.live The reaction is generally catalyzed by a weak base, such as an amine.

The mechanism of the Knoevenagel condensation can proceed through two main pathways. In the first, the base deprotonates the active methylene (B1212753) compound to form an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct then undergoes elimination of a water molecule to form the final product. organic-chemistry.org Alternatively, the amine catalyst can first react with the carbonyl compound to form an iminium ion, which is a more potent electrophile. The enolate then adds to the iminium ion, and subsequent elimination regenerates the catalyst and yields the product. youtube.com

The Doebner modification of the Knoevenagel condensation is particularly relevant when one of the activating groups is a carboxylic acid. In this variation, pyridine (B92270) is often used as the solvent and catalyst. The reaction proceeds through condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Another important reaction pathway is the Claisen condensation , where an ester enolate reacts with another ester molecule. libretexts.org While typically an intermolecular reaction between two ester molecules, it highlights the general reactivity of ester enolates. The mechanism involves the formation of the enolate, nucleophilic attack on the carbonyl carbon of the second ester, and subsequent elimination of an alkoxide leaving group to form a β-keto ester. libretexts.org

The transition states in these reactions are complex and have been the subject of computational studies for related systems. For enolate reactions, the geometry of the transition state is crucial in determining the stereochemical outcome of the reaction. Factors such as the nature of the cation, the solvent, and the steric bulk of the reactants all influence the preferred transition state geometry.

Role of Catalyst Selection and Stoichiometric Control in Selective Reactions

Catalyst selection and stoichiometric control are paramount in directing the outcome of reactions involving diethyl 2-oxosuccinate, sodium salt. The choice of base, its stoichiometry, and the reaction conditions can determine which reaction pathway is favored.

In Knoevenagel-type condensations , the basicity of the catalyst is a critical factor. Weakly basic amines like piperidine (B6355638) or pyridine are often employed. wikipedia.orgthermofisher.com The use of a strong base could lead to self-condensation of the aldehyde or ketone reactant. wikipedia.org The catalyst can also play a role in the stereoselectivity of the reaction. For instance, the formation of either (E)- or (Z)-nitroalkenes in a Knoevenagel condensation can be controlled by the choice of catalyst and reaction conditions.

The solvent system also plays a crucial role. For example, the use of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) with ethylenediammonium diacetate (EDDA) as a catalyst has been shown to be effective for Knoevenagel condensations, with the advantage of catalyst and solvent recyclability. organic-chemistry.org

In multi-component reactions, the stoichiometry of the reactants is key to achieving high yields of the desired product. For example, the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives proceeds via a one-pot reaction of diethyl oxalacetate (B90230) sodium salt with isatins, malononitrile, and hydrazine (B178648) hydrate. sigmaaldrich.com Similarly, 2,3-dioxo-4-carboxy-5-substituted pyrrolidines can be synthesized by reacting diethyl oxalacetate sodium salt with various aldehydes and primary amines. sigmaaldrich.com Microwave irradiation has also been employed to facilitate three-component reactions between sodium diethyl oxaloacetate, amines, and aromatic aldehydes for the synthesis of pyrroles. researchgate.net

Palladium catalysis has opened up new avenues for the transformation of β-keto esters. Palladium enolates, generated from allylic β-keto esters via decarboxylation, can undergo a variety of transformations including reductive elimination, β-hydrogen elimination, and aldol (B89426) or Michael additions. nih.gov The specific outcome is dependent on the reaction conditions and the nature of the substituents. nih.gov

Spectroscopic and Crystallographic Insights into Reaction Intermediates and Products

The structure and reactivity of diethyl 2-oxosuccinate are intrinsically linked to the keto-enol tautomerism it exhibits. mdpi.comacs.org The equilibrium between the keto and enol forms can be studied using various spectroscopic techniques, including NMR and IR spectroscopy. The proton NMR spectrum of the enol form is characterized by the presence of a vinyl proton signal and an enolic hydroxyl proton. The relative integration of the signals for the keto and enol forms allows for the quantification of the equilibrium composition. acs.org

The enolization of oxaloacetic acid and its diethyl ester has been determined by NMR analysis. acs.org The keto-enol equilibrium is influenced by factors such as the solvent and the presence of metal ions. In many cases, the enol form can be the predominant species. mdpi.com

Infrared spectroscopy can also distinguish between the keto and enol forms. The keto form shows characteristic C=O stretching frequencies for both the ketone and ester carbonyl groups. The enol form, on the other hand, will exhibit a C=C stretching vibration and a broad O-H stretch due to the enolic hydroxyl group. researchgate.net For a related compound, diethyl 2-cyano-3-oxosuccinate, the IR spectrum shows strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹, along with a broad absorption for the enolic OH group. mdpi.com

Table 1: Spectroscopic Data for Diethyl 2-cyano-3-oxosuccinate (Enol Form)

Spectroscopic Technique Characteristic Absorption/Signal
UV 282 nm
IR (cm⁻¹) 2227 (C≡N), 1742, 1667, 1610 (C=O), 2500-3300 (broad, OH)
¹H NMR (DMSO-d₆, δ) 1.09 (t), 1.17 (t), 3.96 (q), 4.09 (q), 14.65 (s, OH)

Data sourced from mdpi.com

X-ray crystallography provides definitive structural information. While diethyl 2-oxosuccinate itself is a liquid at room temperature, the crystal structure of the related diethyl 2-cyano-3-oxosuccinate has been determined. mdpi.com This analysis reveals that the molecule exists in the enol form in the solid state and forms head-to-tail planar dimers through hydrogen bonding. mdpi.comresearchgate.net This dimerization and stacking are thought to contribute to its higher melting point compared to other diethyl 2-oxosuccinates. mdpi.com

Enzymatic Transformations and Asymmetric Reduction Mechanisms

Enzymatic transformations offer a powerful tool for the stereoselective synthesis of chiral molecules from prochiral substrates like diethyl 2-oxosuccinate. Of particular interest is the asymmetric reduction of the ketone functionality to produce chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry.

While direct enzymatic reduction of diethyl 2-oxosuccinate is a plausible transformation, detailed studies have been reported on the closely related substrate, diethyl 2-methyl-3-oxosuccinate. A reductase from the yeast Saccharomyces fermentati has been purified and characterized for its ability to asymmetrically reduce this substrate. tandfonline.com This enzyme is NADPH-dependent and exhibits optimal activity at pH 6.0 and 50°C. tandfonline.com

The reduction of diethyl 2-methyl-3-oxosuccinate by this purified enzyme yields the corresponding α-methyl-β-hydroxy esters with excellent enantiomeric excess (ee) of over 99%. tandfonline.com This high degree of stereoselectivity is a hallmark of enzymatic catalysis and is difficult to achieve with conventional chemical methods. The enzyme demonstrates a high degree of substrate specificity, showing activity towards diethyl 2-methyl-3-oxosuccinate and the corresponding dimethyl ester, but not other synthetic substrates tested. tandfonline.com

Table 2: Properties of Diethyl 2-methyl-3-oxosuccinate Reductase from Saccharomyces fermentati

Property Value
Molecular Weight 61,000 - 63,000 Da
Cofactor NADPH
Optimal pH 6.0
Optimal Temperature 50°C
Kₘ for diethyl 2-methyl-3-oxosuccinate 1.25 mM

Data sourced from tandfonline.com

The mechanism of these enzymatic reductions involves the transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the substrate. The stereochemical outcome is determined by the specific binding of the substrate in the active site of the enzyme, which orients the carbonyl group for a facial-selective hydride attack.

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), is also a common strategy for the reduction of keto esters. mdpi.com These systems contain a variety of reductases that can act on a broad range of substrates. While often providing high enantioselectivity, the presence of multiple enzymes can sometimes lead to the formation of different stereoisomers.

More recently, isolated ketoreductases have become increasingly available, offering greater control over the reaction selectivity. nih.gov Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful extension of this approach. nih.govnih.govmdpi.com In DKR, an enzymatic resolution is coupled with an in-situ racemization of the unreacted enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product with high yield and enantiomeric excess.

Advanced Characterization Techniques in Research

High-Resolution Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of diethyl 2-oxosuccinate, sodium salt, and in studying the equilibrium between its keto and enol tautomers. In the presence of the sodium cation, the enolate form is significantly stabilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing detailed information about molecular structure and dynamics. For diethyl 2-oxosuccinate, sodium salt, NMR analysis confirms the prevalence of the enol (or more accurately, enolate) form in solution.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. A key feature for the enol form is the appearance of a singlet for the vinylic proton (=CH-). The exact chemical shift of this proton is sensitive to the solvent and concentration. In the sodium enolate, the proton on the α-carbon of the keto form is absent, and instead, the vinylic proton of the enolate is observed.

¹³C NMR: The carbon NMR spectrum provides further evidence for the enolate structure. It will display distinct resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the two carbons of the central succinate (B1194679) backbone. In the enolate tautomer, these two central carbons are an sp²-hybridized vinylic carbon (=CH-) and an sp²-hybridized enolate carbon (=C-O⁻). The chemical shifts of these carbons are significantly different from what would be expected for the sp³-hybridized α-carbon and the sp²-hybridized ketone carbon of the keto form.

Research on analogous compounds, such as diethyl 2-cyano-3-oxosuccinate, shows that the keto–enol equilibrium is strongly shifted to the enol form in solution, a behavior mirrored by diethyl 2-oxosuccinate, sodium salt. researchgate.net

Table 1: Predicted and Representative NMR Chemical Shifts (δ) for Diethyl 2-oxosuccinate Enolate Note: Actual chemical shifts can vary based on solvent and experimental conditions. Data for the enolate form is emphasized.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹HEthyl CH₃~1.3Triplet
¹HEthyl CH₂~4.2Quartet
¹HVinylic CH~5.5 - 6.0Singlet
¹³CEthyl CH₃~14
¹³CEthyl CH₂~61
¹³CVinylic CH~90 - 100
¹³CEnolate C-O⁻~160 - 170
¹³CEster C=O~165 - 175

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Infrared spectroscopy probes the vibrational frequencies of chemical bonds. For diethyl 2-oxosuccinate, sodium salt, the IR spectrum is dominated by features of the enolate form. Key absorptions include:

C=O Stretching (Ester): Strong bands typically in the region of 1720-1740 cm⁻¹.

C=C Stretching (Enol): A strong band around 1640-1680 cm⁻¹, characteristic of the carbon-carbon double bond in the enolate.

C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and enolate moieties. The absence of a strong ketone C=O absorption around 1700-1725 cm⁻¹ further supports the predominance of the enolate tautomer.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures electronic transitions. The conjugated π-system of the enolate form (O=C-C=C-O⁻) gives rise to a characteristic absorption in the UV region. Studies on the related compound diethyl 2-cyano-3-oxosuccinate show a strong absorption maximum (λ_max) around 282 nm, which is attributed to the π→π* transition of the enol form. researchgate.net A similar absorption is expected for diethyl 2-oxosuccinate, sodium salt, confirming the presence of the conjugated system.

X-ray Diffraction Studies for Solid-State Molecular Architecture Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for diethyl 2-oxosuccinate, sodium salt is not widely published, studies on closely related 2-oxosuccinates provide valuable insights. researchgate.net

For instance, the crystal structure of diethyl 2-cyano-3-oxosuccinate reveals that it exists exclusively in the enol form in the solid state. researchgate.net The molecules pack into stacks of hydrogen-bonded dimers. For the sodium salt of diethyl 2-oxosuccinate, a different solid-state architecture is anticipated. Instead of intermolecular hydrogen bonding between enol groups, the structure would be dominated by strong ionic interactions between the negatively charged oxygen of the enolate and the positively charged sodium cation (Na⁺). These ionic bonds would serve as the primary organizing force in the crystal lattice, likely leading to a densely packed structure where each enolate anion is coordinated to multiple sodium cations and vice versa. The enolate tautomer is expected to be locked in the solid state due to the delocalization of the negative charge and the stabilizing ionic interactions.

Computational Chemistry Approaches for Theoretical Modeling

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Quantum chemical calculations and molecular dynamics simulations offer deep insights into the structure, stability, and behavior of diethyl 2-oxosuccinate, sodium salt.

Quantum Chemical Calculations on Tautomerism and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the keto-enol tautomerism of diethyl 2-oxosuccinate. wuxiapptec.com These calculations can determine the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in various solvents by using continuum solvation models. researchgate.net

Key research findings from such calculations would include:

Tautomer Stability: Calculations consistently show that for β-dicarbonyl compounds, the enol form is significantly more stable than the keto form, often by several kcal/mol. The presence of a counter-ion like sodium would further stabilize the enolate form.

Geometric Parameters: Theoretical models can predict bond lengths and angles with high accuracy, confirming the planarity of the conjugated enolate system.

Charge Distribution: Calculations can map the electrostatic potential, showing the delocalization of the negative charge across the O-C-C-C=O framework of the enolate anion. This delocalization is key to its stability and reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions in the condensed phase (e.g., in solution). chemicalbook.com An MD simulation of diethyl 2-oxosuccinate, sodium salt, in a solvent like water or ethanol (B145695) would reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the enolate anion and the sodium cation. Water molecules would be expected to form strong hydrogen bonds with the carboxylate oxygens and to coordinate around the Na⁺ ion.

Ion Pairing: The simulations can characterize the nature of the interaction between the enolate and the Na⁺ ion, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions.

Conformational Dynamics: MD can explore the rotational freedom around the single bonds within the molecule, such as the C-O bonds of the ethyl esters, providing insight into the molecule's flexibility.

These computational approaches complement experimental data, providing a molecular-level understanding of the structure and behavior of diethyl 2-oxosuccinate, sodium salt.

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Reactivity and Novel Reaction Pathways

The exploration of new reactions involving diethyl 2-oxosuccinate, sodium salt is a burgeoning area of research. Beyond its traditional role, scientists are investigating its participation in multicomponent reactions, cycloadditions, and transition-metal-catalyzed transformations to construct intricate molecular architectures.

A significant area of interest is the synthesis of heterocyclic compounds, which are scaffolds of high importance in medicinal chemistry and materials science. Research has demonstrated that diethyl 2-oxosuccinate, sodium salt can serve as a key precursor for various heterocyclic systems. For instance, it can be used in one-pot reactions to produce spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives when reacted with isatins, malononitrile, and hydrazine (B178648) hydrate. sigmaaldrich.com Another application involves its reaction with various aldehydes and primary amines to yield 2,3-dioxo-4-carboxy-5-substituted pyrrolidines. sigmaaldrich.com

Recent studies have highlighted its utility in the synthesis of 4-hydroxy-2-pyrones. researchgate.net These compounds are recognized as valuable biorenewable molecules and are prevalent in natural products with diverse biological activities. researchgate.net The synthesis often involves biomimetic cyclizations of tricarbonyl compounds, a role for which diethyl 2-oxosuccinate is well-suited. researchgate.net

The table below summarizes some of the novel reaction pathways being explored.

Reaction Type Reactants Product Class Significance
One-pot, three-component reactionBenzaldehydes, Malononitrile, Barbituric acidPyrano[2,3‐d]pyrimidine derivativesAccess to scaffolds with potential anti-viral, anti-inflammatory, and anti-diabetic properties. researchgate.net
One-pot, multi-component reactionIsatins, Malononitrile, Hydrazine hydrateSpiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivativesEfficient construction of complex spirocyclic systems. sigmaaldrich.com
Condensation/CyclizationArylacetic acids3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-onesSynthesis of analogs of cytotoxic natural products. researchgate.net
CondensationAldehydes, Primary amines2,3-Dioxo-4-carboxy-5-substituted pyrrolidinesFormation of functionalized pyrrolidine (B122466) rings. sigmaaldrich.com

Further research is focused on asymmetric catalysis to control the stereochemistry of products derived from diethyl 2-oxosuccinate, leveraging its prochiral center. The development of new catalysts that can effectively recognize the enolate form of the molecule is key to unlocking its full potential in stereoselective synthesis.

Integration in Complex Synthesis Design and Target-Oriented Synthesis

The structural features of diethyl 2-oxosuccinate, sodium salt make it an attractive starting material or intermediate in the total synthesis of complex natural products and pharmaceutically active compounds. Its ability to introduce a four-carbon chain with versatile functional handles allows for convergent and efficient synthetic strategies.

In target-oriented synthesis, the compound can be used to construct key fragments of a larger molecule, which are then assembled in later stages. For example, the pyrrolidine and pyrrolidinone moieties are core structures in many biologically active molecules and natural products like L-proline and pyroglutamic acid. mdpi.com The synthesis of functionalized pyrrolidines from diethyl 2-oxosuccinate, sodium salt provides a direct route to these important classes of compounds. sigmaaldrich.commdpi.com

The synthesis of 4-hydroxy-2-pyrone natural products and their analogs is another example where diethyl 2-oxosuccinate serves as a crucial building block. researchgate.net These methods often aim to mimic biosynthetic pathways, highlighting a trend towards bio-inspired synthesis design. researchgate.net

The table below illustrates the role of diethyl 2-oxosuccinate, sodium salt in the synthesis of specific molecular targets.

Target Molecule/Scaffold Role of Diethyl 2-oxosuccinate, sodium salt Key Transformation
3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-oneC4 building blockOne-pot condensation and cyclization with arylacetic acid. researchgate.net
Functionalized PyrrolidinesPrecursor to the pyrrolidine ringReaction with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines. sigmaaldrich.com
Pyrano[2,3-d]pyrimidinesC4 synthonThree-component reaction with an aldehyde and a urea/thiourea derivative. researchgate.net

Future work in this area will likely involve the application of this building block in the synthesis of an even broader range of complex and stereochemically rich molecules. Its integration with modern synthetic methods, such as C-H activation and photoredox catalysis, could lead to novel and more efficient routes to valuable compounds.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Research involving diethyl 2-oxosuccinate, sodium salt is reflecting this trend, with a focus on developing more environmentally benign and efficient processes.

Furthermore, the development of recoverable and reusable catalysts for reactions involving this compound is a significant step towards sustainability. For instance, magnetic nanoparticle-supported catalysts have been employed for the synthesis of pyran derivatives, allowing for easy separation and recycling of the catalyst for multiple reaction cycles. researchgate.net

The use of biomass-derived feedstocks is another important aspect of sustainable chemistry. Since 4-hydroxy-2-pyrones can be seen as potential biorenewable molecules, developing efficient synthetic routes to them from readily available starting materials like diethyl 2-oxosuccinate contributes to a more sustainable chemical industry. researchgate.net

The table below contrasts traditional and emerging sustainable approaches for reactions involving diethyl 2-oxosuccinate, sodium salt.

Synthetic Goal Traditional Approach Sustainable Approach Green Advantage
Synthesis of Pyrano[2,3-d]pyrimidinesStepwise synthesis with purification of intermediatesOne-pot, three-component reaction. researchgate.netHigher atom economy, reduced solvent waste, time-saving.
CatalysisHomogeneous catalystsHeterogeneous, magnetically recoverable catalysts. researchgate.netCatalyst recyclability, simplified product purification.
Synthesis of Bio-based ScaffoldsReliance on petrochemical feedstocksBio-inspired synthesis of 4-hydroxy-2-pyrones. researchgate.netPotential use of renewable resources, alignment with green chemistry principles.

Future perspectives in this domain will likely focus on the use of greener reaction media, such as water or bio-based solvents, and the application of alternative energy sources like microwave irradiation or mechanochemistry to further reduce the environmental impact of synthetic processes involving diethyl 2-oxosuccinate, sodium salt.

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